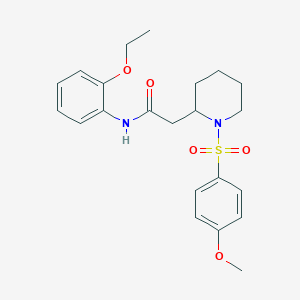

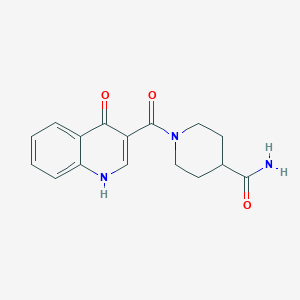

![molecular formula C17H21NO4 B2499897 N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)ciclohex-3-encarboxamida CAS No. 1421456-88-3](/img/structure/B2499897.png)

N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)ciclohex-3-encarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto se ha utilizado en el diseño y síntesis de 1-benzo[1,3]dioxol-5-il-indoles con porciones heteroarílicas fusionadas en la posición 3-N . Estas moléculas han mostrado una actividad anticancerígena prometedora contra varias líneas celulares cancerosas, incluyendo líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .

Estudios de Relación Estructura-Actividad

El compuesto se ha utilizado en estudios detallados de relación estructura-actividad, que han llevado a la identificación de moléculas anticancerígenas potentes . Por ejemplo, 3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20, cuyos valores de IC50 oscilaron entre 328 y 644 nM contra CCRF-CEM y MIA PaCa-2 .

Estudios Mecanísticos

Estudios mecanísticos adicionales revelaron que una de las moléculas sintetizadas provocó la detención del ciclo celular en la fase S e indujo la apoptosis en células cancerosas CCRF-CEM .

Diseño de Agentes Antitubulínicos

El compuesto se ha utilizado en el diseño de agentes antitubulínicos basados en indol, que se sabe que causan bloqueo mitótico y apoptosis celular al modular el ensamblaje de microtúbulos .

Detección de Plomo Carcinogénico

El compuesto se ha utilizado en la síntesis de un nuevo ligando para la detección de iones de metales pesados carcinogénicos, plomo (Pb2+), mediante un enfoque electroquímico confiable .

Desarrollo de Sensor Pb2+

Se desarrolló un sensor Pb2+ sensible y selectivo utilizando este compuesto. La sensibilidad, LOQ y LOD del sensor propuesto hacia Pb2+ se calcularon a partir de las curvas de calibración para ser 2220.0 pA μM−1 cm−2, 320.0 mM y 96.0 pM, respectivamente .

Mecanismo De Acción

Target of Action

Similar compounds have been found to have anticancer activity, suggesting potential targets within cancer cell lines .

Biochemical Pathways

The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to the death of cancer cells

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability . This rule predicts that a compound with certain molecular properties is likely to be an orally active drug in humans.

Result of Action

The result of the compound’s action is likely the induction of apoptosis in cancer cells, leading to their death . This is based on the observed effects of similar compounds.

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(13-6-7-15-16(10-13)22-11-21-15)8-9-18-17(20)12-4-2-1-3-5-12/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKUEAAJFTKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)